

Spectroscopic Profile of 2,4,6-Trimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-trimethoxybenzaldehyde**, a valuable aromatic aldehyde derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a critical resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The structural elucidation of **2,4,6-trimethoxybenzaldehyde** is confirmed through various spectroscopic techniques. The key quantitative data are presented in the following tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2,4,6-trimethoxybenzaldehyde** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **2,4,6-Trimethoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.351	Singlet	1H	Aldehyde (-CHO)
6.078	Singlet	2H	Aromatic (Ar-H)
3.880	Singlet	6H	Methoxy (-OCH ₃) at C2, C6
3.875	Singlet	3H	Methoxy (-OCH ₃) at C4

Solvent: CDCl₃, Frequency: 300 MHz, 399.65 MHz, or 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2,4,6-Trimethoxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
188.0 (approx.)	Aldehyde Carbonyl (C=O)
165.0 (approx.)	Aromatic Carbon (C-O)
160.0 (approx.)	Aromatic Carbon (C-O)
106.0 (approx.)	Aromatic Carbon (C-CHO)
90.0 (approx.)	Aromatic Carbon (C-H)
56.0 (approx.)	Methoxy Carbon (-OCH ₃)
55.5 (approx.)	Methoxy Carbon (-OCH ₃)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **2,4,6-Trimethoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940-2830	Medium	C-H Stretch (alkane)
2730	Medium	C-H Stretch (aldehyde)
1680-1700	Strong, Sharp	C=O Stretch (aromatic aldehyde)
1580-1600	Medium	Aromatic C=C Ring Stretch
1100-1300	Strong	Aryl Ether C-O Stretch

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2,4,6-Trimethoxybenzaldehyde**

m/z	Ion	Method
196	[M] ⁺	Electron Ionization (EI) [2]
181	[M-CH ₃] ⁺	EI
168	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺	EI
153	[M-CH ₃ -CO] ⁺	EI
125	EI	
97	EI	
81	EI	
69	EI	
53	EI	

Molecular Weight: 196.20 g/mol [\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2,4,6-trimethoxybenzaldehyde** for ^1H NMR or 20-50 mg for ^{13}C NMR and dissolve it in approximately 0.75 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** The sample solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer.
- **Data Acquisition:** The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon atom. The spectra are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,4,6-trimethoxybenzaldehyde** by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of the solid **2,4,6-trimethoxybenzaldehyde** is placed directly onto the ATR crystal.
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background

spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

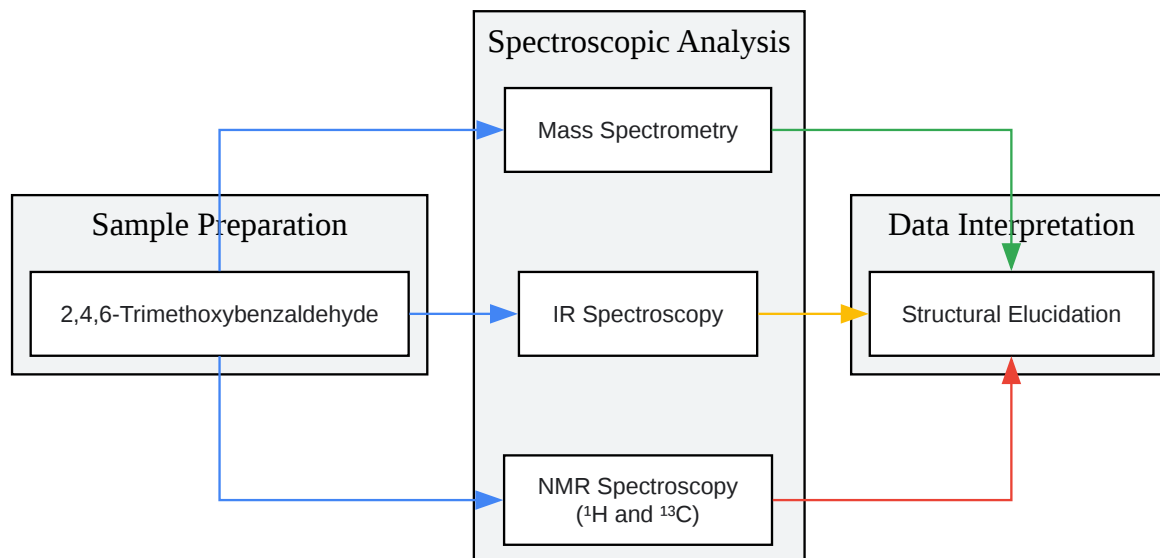
Objective: To determine the molecular weight and fragmentation pattern of **2,4,6-trimethoxybenzaldehyde**.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.
- **Detection:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-trimethoxybenzaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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